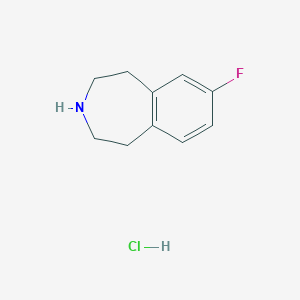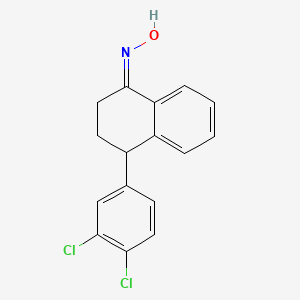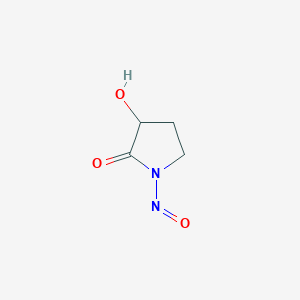![molecular formula C11H19NO3 B13844533 2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
2-[[(E)-but-2-enoyl]-propylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(E)-but-2-enoyl]-propylamino]butanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a butanoic acid moiety attached to a propylamino group, which is further conjugated with a but-2-enoyl group. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-but-2-enoyl]-propylamino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid with propylamine to form the corresponding amide. This amide is then subjected to a condensation reaction with crotonic acid (but-2-enoic acid) under acidic or basic conditions to yield the desired product. The reaction conditions typically involve the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[[(E)-but-2-enoyl]-propylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, hydroxides, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[[(E)-but-2-enoyl]-propylamino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-[[(E)-but-2-enoyl]-propylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Butanoic acid: A simple carboxylic acid with similar structural features but lacking the propylamino and but-2-enoyl groups.
Crotonic acid: An unsaturated carboxylic acid with a similar but-2-enoyl group but lacking the propylamino and butanoic acid moieties.
Propylamine: A simple amine with a similar propylamino group but lacking the carboxylic acid and but-2-enoyl groups.
Uniqueness
2-[[(E)-but-2-enoyl]-propylamino]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
2-[[(E)-but-2-enoyl]-propylamino]butanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-4-7-10(13)12(8-5-2)9(6-3)11(14)15/h4,7,9H,5-6,8H2,1-3H3,(H,14,15)/b7-4+ |
InChIキー |
WYRAYBZRELYCLS-QPJJXVBHSA-N |
異性体SMILES |
CCCN(C(CC)C(=O)O)C(=O)/C=C/C |
正規SMILES |
CCCN(C(CC)C(=O)O)C(=O)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)

![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)

![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)

